![molecular formula C13H13F2N3O B2765567 N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide CAS No. 2196448-58-3](/img/structure/B2765567.png)
N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide, also known as DFMO, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. DFMO is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme that is involved in polyamine biosynthesis. Polyamines play a crucial role in cell growth and proliferation, and their dysregulation has been implicated in several diseases, including cancer, parasitic infections, and neurodegenerative disorders.
Mecanismo De Acción
N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide exerts its therapeutic effects by inhibiting ODC, which is involved in the first and rate-limiting step of polyamine biosynthesis. By reducing polyamine levels, N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide inhibits cell growth and proliferation, which is particularly important in cancer cells that have a high demand for polyamines. N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide also has anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic effects in parasitic infections and neurodegenerative disorders.
Biochemical and physiological effects:
N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide reduces polyamine levels and inhibits cell growth and proliferation. In parasitic infections, N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has been shown to inhibit parasite growth and reduce inflammation. In neurodegenerative disorders, N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has several advantages for lab experiments, including its potency and specificity as an ODC inhibitor, as well as its well-established pharmacokinetics and safety profile. However, N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide also has some limitations, including its short half-life and the potential for off-target effects at high doses.
Direcciones Futuras
For research include developing more potent and selective ODC inhibitors, identifying biomarkers for patient selection and monitoring, and exploring combination therapies with other drugs. In addition, further studies are needed to elucidate the underlying mechanisms of N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide's therapeutic effects and to optimize its dosing and administration in different disease contexts.
Métodos De Síntesis
N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide is synthesized through a multi-step process that involves the reaction of 2-(difluoromethyl)benzimidazole with 2-bromoethyl prop-2-enoate in the presence of a base. The resulting intermediate is then hydrolyzed to yield N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has been shown to inhibit tumor growth and metastasis by reducing polyamine levels. N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has also been studied for its potential use in parasitic infections, such as African sleeping sickness and Chagas disease. In addition, N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has been investigated for its neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.
Propiedades
IUPAC Name |
N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O/c1-3-11(19)16-8(2)12-17-9-6-4-5-7-10(9)18(12)13(14)15/h3-8,13H,1H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONFBVVHIVLCJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C(F)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

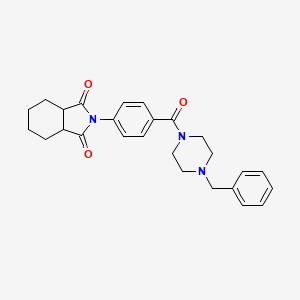
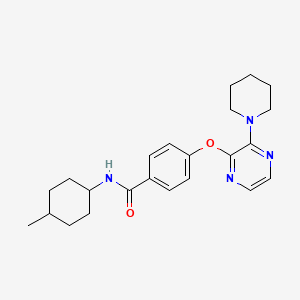
![4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2765488.png)
![[2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2765489.png)
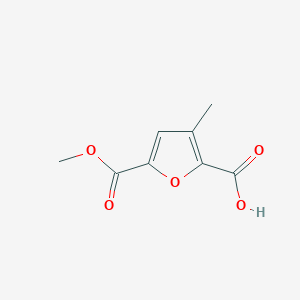
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2765493.png)
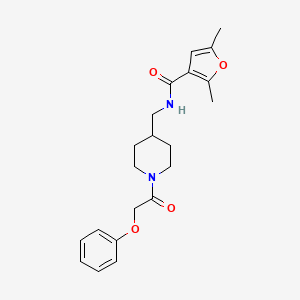
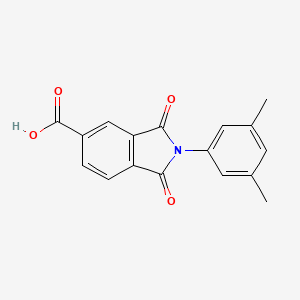
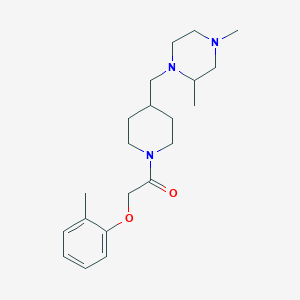
![N-(3-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2765499.png)
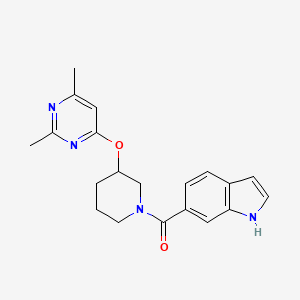
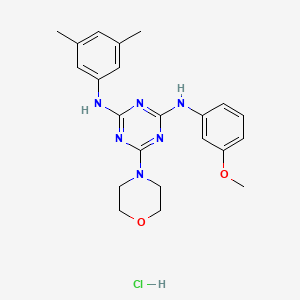
![3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2765503.png)
![6-(3-fluorobenzyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2765507.png)